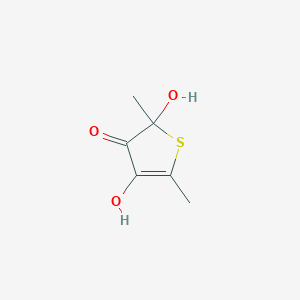
Thiacremonone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiacremonone belongs to the class of organic compounds known as acyloins. These are organic compounds containing an alpha hydroxy ketone. Acyloins are formally derived from reductive coupling of carboxylic acyl groups. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Anti-Cancer Applications
Thiacremonone has demonstrated significant anti-cancer properties across various studies:
- Inhibition of Cancer Cell Growth : this compound has been shown to inhibit the growth of several cancer cell lines, including colon (SW620 and HCT116), liver (HepG2), stomach (MKN-45), lung (NCI-H460), and prostate (PC-3) cancer cells. In one study, it exhibited an IC50 value of 105 μg/mL against cancer cell growth and enhanced the effects of chemotherapeutic agents like docetaxel, 5-fluorouracil, and oxaliplatin, resulting in synergistic inhibition of cell growth up to 80% when combined with docetaxel .
- Mechanism of Action : The mechanism behind its anti-cancer effects includes the downregulation of NF-κB activity, which is crucial for cancer cell proliferation. This compound induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins (e.g., cleaved caspase-3) and decreasing anti-apoptotic proteins (e.g., Bcl2) .
- In Vivo Studies : In animal models, this compound has shown a marked reduction in tumor weight and volume when used in combination with docetaxel. For example, tumor weights were significantly lower in groups treated with both agents compared to those treated with either agent alone .
Anti-Inflammatory Properties
This compound exhibits potent anti-inflammatory effects:
- Inhibition of Inflammatory Mediators : It has been found to inhibit the production of nitric oxide and pro-inflammatory cytokines through the suppression of NF-κB activation. This was demonstrated in various models, including carrageenan-induced paw edema and lipopolysaccharide-induced inflammation .
- Protective Effects Against Hepatic Injury : In studies involving acetaminophen-induced liver injury, this compound reduced serum levels of alanine aminotransferase and aspartate aminotransferase, indicating hepatoprotective effects. It also mitigated oxidative stress markers and inflammatory responses in the liver .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties:
- Protection Against Neurodegeneration : In models of Parkinson's disease induced by MPTP, this compound showed effectiveness in reducing behavioral impairments and neuroinflammation. It decreased dopamine depletion and inhibited the activation of microglia and astrocytes involved in neuroinflammatory processes .
Summary Table of this compound Applications
Propiedades
Número CAS |
96504-28-8 |
|---|---|
Fórmula molecular |
C6H8O3S |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
2,4-dihydroxy-2,5-dimethylthiophen-3-one |
InChI |
InChI=1S/C6H8O3S/c1-3-4(7)5(8)6(2,9)10-3/h7,9H,1-2H3 |
Clave InChI |
JYMIRUWYSKOKRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(S1)(C)O)O |
SMILES canónico |
CC1=C(C(=O)C(S1)(C)O)O |
Sinónimos |
thiacremonone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















